2,5-Difluoro-3-methoxybenzyl alcohol

Description

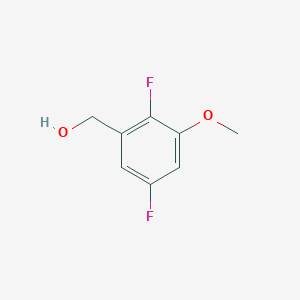

2,5-Difluoro-3-methoxybenzyl alcohol is a fluorinated benzyl alcohol derivative with a methoxy substituent at the 3-position and fluorine atoms at the 2- and 5-positions of the aromatic ring. Its molecular formula is C₈H₈F₂O₂, and it is structurally characterized by the interplay of electron-withdrawing fluorine atoms and the electron-donating methoxy group. Its synthesis likely involves the reduction of a corresponding benzaldehyde precursor, analogous to methods described for related compounds .

Properties

Molecular Formula |

C8H8F2O2 |

|---|---|

Molecular Weight |

174.14 g/mol |

IUPAC Name |

(2,5-difluoro-3-methoxyphenyl)methanol |

InChI |

InChI=1S/C8H8F2O2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4H2,1H3 |

InChI Key |

KYLHJVVHNLLEGB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1F)CO)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Cyano-3-fluorobenzyl Alcohol

- Molecular Formula: C₈H₆FNO

- Substituents: A fluorine atom at the 3-position and a cyano group (-CN) at the 4-position.

- Key Differences: The cyano group is strongly electron-withdrawing, which may enhance the acidity of the benzyl alcohol’s hydroxyl group compared to the methoxy substituent in the target compound. Additionally, the absence of a second fluorine atom reduces steric and electronic effects.

- Synthesis: Derived from 2-fluoro-4-(hydroxymethyl)benzonitrile, as noted in . This highlights the use of nitrile intermediates, which are less common in the synthesis of the target compound .

2,5-Dimethoxy-3-methylbenzyl Alcohol

- Molecular Formula : C₁₀H₁₄O₃

- Substituents : Methoxy groups at the 2- and 5-positions and a methyl group at the 3-position.

- The dual methoxy groups increase electron density on the aromatic ring, contrasting with the electron-withdrawing fluorines in the target compound.

- Synthesis: Sodium borohydride reduction of 2,5-dimethoxy-3-methylbenzaldehyde in methanol, a method that could be adapted for synthesizing the target compound if its aldehyde precursor is accessible .

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

- Molecular Formula : C₈H₇FO₃

- Substituents : Fluorine at the 3-position, hydroxyl at the 4-position, and methoxy at the 5-position.

- Key Differences : As an aldehyde, it serves as a precursor to benzyl alcohols. The hydroxyl group introduces polarity and hydrogen-bonding capacity, absent in the target compound. Its commercial availability (purity >97%) suggests utility in derivative synthesis .

Data Table: Comparative Analysis

Research Findings and Implications

- Substituent Effects: The target compound’s dual fluorine atoms likely increase its stability and lipophilicity compared to methoxy- or cyano-substituted analogs. The methoxy group at the 3-position may moderate reactivity by donating electron density .

- Synthetic Accessibility : The NaBH₄-mediated reduction method (as in ) is widely applicable, but fluorinated aldehyde precursors may require specialized synthesis, impacting scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.